molecular formula C21H21N3O2S2 B456821 N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide

Cat. No.: B456821
M. Wt: 411.5g/mol
InChI Key: PMYNHHXUUPZUEB-UHFFFAOYSA-N
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Description

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a carbamothioyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via Friedel-Crafts alkylation using appropriate alkyl halides and Lewis acid catalysts.

    Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the thiazole derivative with isothiocyanates.

    Attachment of the Methoxybenzamide Moiety: The final step involves coupling the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide is unique due to its combination of a thiazole ring, carbamothioyl group, and methoxybenzamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C21H21N3O2S2/c1-12-5-6-13(2)17(11-12)18-14(3)28-21(22-18)24-20(27)23-19(25)15-7-9-16(26-4)10-8-15/h5-11H,1-4H3,(H2,22,23,24,25,27)

InChI Key

PMYNHHXUUPZUEB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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